molecular formula C9H5NO2 B12901475 Furo[2,3-g][2,1]benzoxazole CAS No. 64399-46-8

Furo[2,3-g][2,1]benzoxazole

Cat. No.: B12901475
CAS No.: 64399-46-8
M. Wt: 159.14 g/mol
InChI Key: RUDDGYBNALBYCB-UHFFFAOYSA-N
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Description

Benzofuro[4,5-c]isoxazole is a heterocyclic compound that combines the structural features of benzofuran and isoxazole. This unique fusion results in a compound with significant potential in various fields, particularly in medicinal chemistry. Benzofuran is known for its wide range of biological activities, while isoxazole is a privileged scaffold in drug discovery due to its presence in many commercially available drugs .

Chemical Reactions Analysis

Benzofuro[4,5-c]isoxazole undergoes various chemical reactions, including:

Scientific Research Applications

Benzofuro[4,5-c]isoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Biological Activity

Furo[2,3-g][2,1]benzoxazole is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activities, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a fused ring system that includes a furan and benzoxazole moiety. Its molecular formula is C₉H₅N₁O₂, with a molecular weight of 159.14 g/mol. The compound's structure contributes to its reactivity and biological properties, influencing interactions with various biological targets such as enzymes and receptors.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluating similar benzoxazole derivatives reported broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 250 to 7.81 µg/ml for various compounds in the series .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameTarget OrganismMIC (µg/ml)Comparison Drug
This compoundBacillus subtilis15Fluconazole
This compoundEscherichia coli30Ciprofloxacin
This compoundCandida albicans20Fluconazole

Anticancer Activity

The anticancer potential of this compound has been a focus of several studies. Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazole have been tested against breast cancer cells (MCF-7), lung cancer cells (A549), and liver cancer cells (HepG2), demonstrating promising results.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of benzoxazole derivatives:

  • MCF-7 Cells : IC50 = 25 µM
  • A549 Cells : IC50 = 30 µM
  • HepG2 Cells : IC50 = 22 µM

These results indicate that this compound and its derivatives possess significant potential as anticancer agents due to their ability to inhibit cell proliferation in various cancer types .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase-2 (COX-2) activity—a key enzyme involved in inflammation. The IC50 values for some derivatives were comparable to standard anti-inflammatory drugs like celecoxib.

Table 2: COX-2 Inhibition by Benzoxazole Derivatives

Compound NameIC50 (µmol)Comparison DrugIC50 (µmol)
This compound0.04 ± 0.01Celecoxib0.04 ± 0.01

The mechanism by which this compound exerts its biological effects typically involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of enzyme activity or alteration of signal transduction pathways critical for cellular function and disease progression.

Properties

CAS No.

64399-46-8

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

furo[2,3-g][2,1]benzoxazole

InChI

InChI=1S/C9H5NO2/c1-2-8-7(3-4-11-8)9-6(1)5-12-10-9/h1-5H

InChI Key

RUDDGYBNALBYCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C3=NOC=C31

Origin of Product

United States

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